2-[(3-Methylphenyl)methyl]-morpholine
Description
2-[(3-Methylphenyl)methyl]-morpholine is a morpholine derivative featuring a 3-methylbenzyl substituent at the morpholine nitrogen. Its molecular formula is C₁₂H₁₇NO, with a calculated molecular weight of 191.27 g/mol. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate biological activity through substituent effects .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-[(3-methylphenyl)methyl]morpholine |
InChI |
InChI=1S/C12H17NO/c1-10-3-2-4-11(7-10)8-12-9-13-5-6-14-12/h2-4,7,12-13H,5-6,8-9H2,1H3 |
InChI Key |
STZVAUCDPJMNEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CNCCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 2-[(3-Methylphenyl)methyl]-morpholine with four structurally related morpholine derivatives, emphasizing substituent-driven differences:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The methyl group in 2-[(3-Methylphenyl)methyl]-morpholine is electron-donating, increasing aromatic ring electron density compared to electron-withdrawing groups like trifluoromethyl (CF₃) or methylsulphonyl (SO₂CH₃). This may reduce binding affinity to targets requiring electron-deficient aromatic interactions .
- Lipophilicity : The trifluoromethyl derivative () exhibits higher lipophilicity (logP ~2.8 estimated) than the methyl-substituted compound (logP ~2.2), influencing membrane permeability and metabolic stability .
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